(S)-2-methoxyethyl 2'-amino-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXYETHYL 2’-AMINO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE is a complex organic compound featuring a spiro structure that combines indole and pyrano[3,2-c]pyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 2’-AMINO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE typically involves multi-step reactions. One common method includes the reaction of 2-chloroethanol with methylamine to form 2-chloro-1-methylaminoethanol, which is then reacted with methoxyethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 2’-AMINO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-METHOXYETHYL 2’-AMINO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action for 2-METHOXYETHYL 2’-AMINO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethylamine: A simpler compound with similar functional groups but lacking the complex spiro structure.
Indole derivatives: Compounds containing the indole moiety, which share some chemical properties but differ in overall structure and reactivity.
Uniqueness
2-METHOXYETHYL 2’-AMINO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H18N2O7 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-methoxyethyl (3S)-2'-amino-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate |
InChI |
InChI=1S/C20H18N2O7/c1-10-9-13-14(18(24)28-10)20(11-5-3-4-6-12(11)22-19(20)25)15(16(21)29-13)17(23)27-8-7-26-2/h3-6,9H,7-8,21H2,1-2H3,(H,22,25)/t20-/m0/s1 |
InChI Key |
GIAKDTWIFXVOJD-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=O)O1)[C@@]3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C(=O)OCCOC |
Canonical SMILES |
CC1=CC2=C(C(=O)O1)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.